molecular formula C12H9NO3 B6414258 2-(4-Carboxyphenyl)-5-hydroxypyridine, 95% CAS No. 1261912-14-4

2-(4-Carboxyphenyl)-5-hydroxypyridine, 95%

Cat. No. B6414258
CAS RN: 1261912-14-4
M. Wt: 215.20 g/mol
InChI Key: GVRHFEFBVZLEOD-UHFFFAOYSA-N
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Description

2-(4-Carboxyphenyl)-5-hydroxypyridine (abbreviated as 2-C5H3O2) is a compound belonging to the pyridine family. It is a white crystalline solid, with a melting point of about 188°C, that is soluble in water and ethanol. 2-C5H3O2 has been widely used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers, dyes, and other materials.

Advantages and Limitations for Lab Experiments

2-(4-Carboxyphenyl)-5-hydroxypyridine, 95% has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively inexpensive and is widely available. One limitation is that it is susceptible to oxidation and hydrolysis, so it must be handled carefully.

Future Directions

There are a number of potential future directions for the use of 2-(4-Carboxyphenyl)-5-hydroxypyridine, 95%. One potential direction is the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 2-(4-Carboxyphenyl)-5-hydroxypyridine, 95% could be used in the synthesis of new polymers, dyes, and other materials. It could also be used in the development of new catalysts for chemical reactions. Finally, it could be used in the development of new drugs for the treatment of various diseases and conditions.

Synthesis Methods

2-(4-Carboxyphenyl)-5-hydroxypyridine, 95% can be synthesized through two methods: the Wittig reaction and the Ullmann reaction. In the Wittig reaction, a Wittig reagent is reacted with an aldehyde or ketone to produce an alkene. In the Ullmann reaction, an aryl halide is reacted with a metal salt to produce an aryl ether. Both reactions require the use of a catalyst, such as palladium or nickel.

Scientific Research Applications

2-(4-Carboxyphenyl)-5-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of antifungal drugs, such as fluconazole and itraconazole. It has also been used in the synthesis of anticancer drugs, such as doxorubicin and paclitaxel. In addition, it has been used in the synthesis of anti-inflammatory drugs, such as ibuprofen and naproxen.

Biochemical Analysis

Biochemical Properties

It’s structurally similar to porphyrins, which are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves non-covalent forces such as van der Waals forces, hydrogen bonding, and π-π stacking .

Cellular Effects

It’s structurally similar to porphyrins, which are known to have significant effects on various types of cells and cellular processes . For instance, porphyrins can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s structurally similar to porphyrins, which are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It’s structurally similar to porphyrins, which are known to have certain stability and degradation characteristics .

Dosage Effects in Animal Models

It’s structurally similar to porphyrins, which are known to have varying effects at different dosages .

Metabolic Pathways

It’s structurally similar to porphyrins, which are known to interact with various enzymes and cofactors .

Transport and Distribution

It’s structurally similar to porphyrins, which are known to interact with various transporters and binding proteins .

Subcellular Localization

It’s structurally similar to porphyrins, which are known to localize in various subcellular compartments .

properties

IUPAC Name

4-(5-hydroxypyridin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-10-5-6-11(13-7-10)8-1-3-9(4-2-8)12(15)16/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRHFEFBVZLEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692545
Record name 4-(5-Hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261912-14-4
Record name 4-(5-Hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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